molecular formula C11H14N2O4S B14243178 Benzenesulfonamide, 2-nitro-N-4-pentenyl- CAS No. 351035-09-1

Benzenesulfonamide, 2-nitro-N-4-pentenyl-

Cat. No.: B14243178
CAS No.: 351035-09-1
M. Wt: 270.31 g/mol
InChI Key: XWSZBGNLRNLQDZ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2-nitro-N-4-pentenyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzenesulfonamide core with a nitro group at the 2-position and a 4-pentenyl substituent on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2-nitro-N-4-pentenyl- typically involves the nitration of benzenesulfonamide followed by the introduction of the 4-pentenyl group. One common method includes the following steps:

    Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Alkylation: The nitrated benzenesulfonamide is then reacted with 4-pentenyl bromide in the presence of a base such as potassium carbonate to introduce the 4-pentenyl group on the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2-nitro-N-4-pentenyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation: The 4-pentenyl group can undergo oxidation reactions to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Various nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid for epoxidation.

Major Products

    Reduction: 2-amino-N-4-pentenylbenzenesulfonamide.

    Substitution: N-substituted benzenesulfonamides.

    Oxidation: Epoxides or hydroxylated derivatives of the 4-pentenyl group.

Scientific Research Applications

Benzenesulfonamide, 2-nitro-N-4-pentenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2-nitro-N-4-pentenyl- involves the inhibition of specific enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. The inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, preventing its normal function and leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, 4-nitro-: Similar structure but with the nitro group at the 4-position.

    2-Nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide: Another nitro-substituted sulfonamide with different substituents.

Uniqueness

Benzenesulfonamide, 2-nitro-N-4-pentenyl- is unique due to the presence of both the nitro group and the 4-pentenyl substituent, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes like carbonic anhydrase IX with high selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

351035-09-1

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

2-nitro-N-pent-4-enylbenzenesulfonamide

InChI

InChI=1S/C11H14N2O4S/c1-2-3-6-9-12-18(16,17)11-8-5-4-7-10(11)13(14)15/h2,4-5,7-8,12H,1,3,6,9H2

InChI Key

XWSZBGNLRNLQDZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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